molecular formula C9H5F3O2 B156380 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde CAS No. 1736-56-7

2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde

Cat. No.: B156380
CAS No.: 1736-56-7
M. Wt: 202.13 g/mol
InChI Key: BGOMXTCPIUNFKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde is a useful research compound. Its molecular formula is C9H5F3O2 and its molecular weight is 202.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Chemical Reactions

  • The catalytic oxidation of cis-2-butene and propylene with molecular oxygen in the presence of a well-defined surface coordination compound can afford acetaldehyde. This process demonstrates a potential application of similar aldehydes like 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde in catalytic oxidation reactions (Le Quéméner et al., 2018).
  • Acetaldehyde has been shown to be completely oxidized to CO2 over a Pd/WO(3) photocatalyst under specific light irradiation. This finding suggests the potential of similar compounds in photocatalytic applications (Arai et al., 2008).

Material Science and Chemical Synthesis

  • Alkene oxidation by a platinum oxo complex with acetaldehyde as a by-product indicates the possibility of using similar aldehydes in material science for creating specific chemical compounds (Szuromi et al., 2003).
  • The structural and spectroscopic analysis of molecules like 4-nitro-isonitrosoacetophenone (ninapH), which have similar structural elements to this compound, provides insights into the potential application in molecular structure studies (Kucuk et al., 2017).

Surface Science and Adsorption Studies

  • Studies on acetaldehyde reactions on CeO2 and CeO2-supported catalysts reveal the potential of this compound in surface science and adsorption studies, particularly for understanding catalytic processes and surface interactions (Idriss et al., 1995).

Biochemistry and Enzyme Engineering

  • The enzyme 4-oxalocrotonate tautomerase (4-OT) demonstrates the potential use of similar aldehydes in the study of enzyme-catalyzed reactions, providing insights into biochemical pathways and potential applications in enzyme engineering (Zandvoort et al., 2012).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . The precautionary statements are P271, P261, P280 . The signal word is “Warning” and it is represented by the GHS07 pictogram .

Properties

IUPAC Name

2-oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOMXTCPIUNFKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80906793
Record name Oxo[4-(trifluoromethyl)phenyl]acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80906793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101906-05-2
Record name Oxo[4-(trifluoromethyl)phenyl]acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80906793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Trifluoromethylacetophenone (11.14 mmol, 2.096 g) was dissolved in dimethyl sulfoxide (13 mL), and 48% hydrobromic acid (5.4 mL) was gradually added at room temperature. After 9.5 hours of stirring at 70° C., the reactor was cooled to room temperature. The reaction solution was poured into water and stirred for about 16 hours. The precipitated solid was recovered by filtration, washed with water and dried by means of a vacuum pump to give the desired product as a yellow solid (1.3116 g, yield 59%).
Quantity
2.096 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde
Reactant of Route 2
2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde
Reactant of Route 3
2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde
Reactant of Route 4
2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde
Reactant of Route 5
2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde
Reactant of Route 6
2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.